![molecular formula C8H10N2O B2628918 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine CAS No. 1526186-14-0](/img/structure/B2628918.png)
2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine is not explicitly detailed in the search results . The InChI code for this compound is1S/C8H10N2O/c1-2-8-7 (10-3-1)6-9-4-5-11-8/h1-3,9H,4-6H2 . Chemical Reactions Analysis
The specific chemical reactions involving 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine include a molecular weight of 150.18 . It is a liquid at room temperature .Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing complex heterocyclic compounds, including pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. The application of organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents in a one-pot multicomponent reaction demonstrates the broad synthetic applicability of these catalysts. Such processes highlight the significance of innovative synthetic methods in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Benzodiazepine and Triazepine Derivatives
The synthesis and biological activity of benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, have been extensively studied. These compounds have demonstrated significant biological efficacy, suggesting potential applications in developing new medicines, especially for diseases lacking effective treatments (Földesi, Volk, & Milen, 2018).
Triazole Derivatives and Patent Insights
The development of triazole derivatives has attracted considerable attention due to their broad range of biological activities. Patent reviews between 2008 and 2011 on 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families underline the ongoing interest in these compounds for pharmaceutical applications. This review emphasizes the need for more efficient preparations of these triazoles, addressing green chemistry principles and the search for new prototypes against emerging diseases (Ferreira et al., 2013).
Oxazines and Benzoxazines Compounds
The chemistry of 1,2-oxazines, 1,2-benzoxazines, and related compounds showcases their utility as chiral synthons and electrophiles in various chemical reactions. Their synthesis and use underline the importance of oxazinium salts and provide insights into the structural and reactional versatility of these compounds (Sainsbury, 1991).
Pyridobenzoxazepine Compounds
JL13, a pyridobenzoxazepine compound, demonstrates potential atypical antipsychotic activity. Its behavioral properties, including the lack of antagonism against apomorphine-induced stereotypy and absence of catalepsy, along with its ability to antagonize various induced behaviors in rodents, suggest its promise as a clozapine-like atypical antipsychotic drug (Bruhwyler et al., 1997).
Safety And Hazards
The compound 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine is associated with several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-8-7(10-3-1)6-9-4-5-11-8/h1-3,9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCODEMBJCAEKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
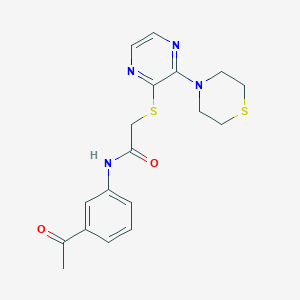

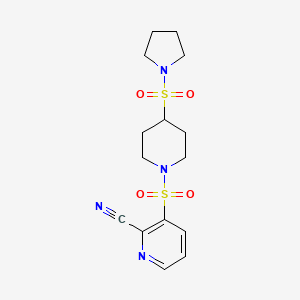
![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)
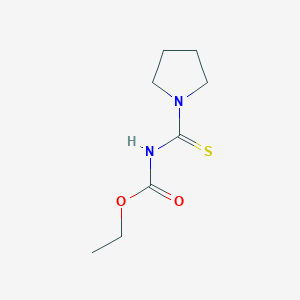
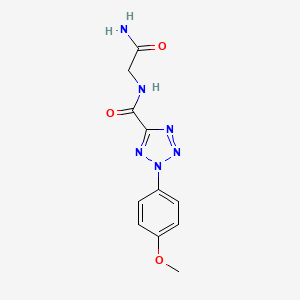
![(3-Fluoropyridin-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2628848.png)
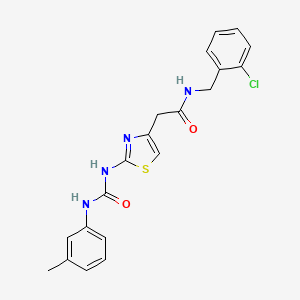

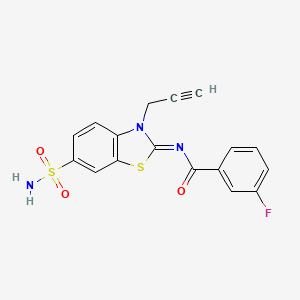

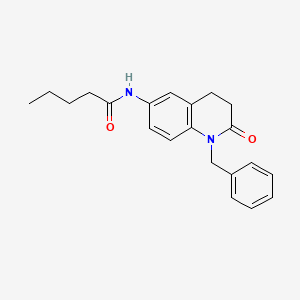
![[5-(1-Adamantyl)-2-ethylphenyl]amine](/img/structure/B2628858.png)